Esculentoside E
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Overview
Description
Esculentoside E is a triterpenoid.
Scientific Research Applications
1. Anti-Inflammatory Properties
Esculentoside B, a compound related to Esculentoside E, has demonstrated significant anti-inflammatory effects. In a study conducted on murine macrophage cells, it was found to inhibit inflammatory responses by deactivating specific signaling pathways involved in inflammation (Abekura et al., 2019).
2. Radiation-Induced Dermatitis and Fibrosis
Another study investigated the effects of Esculentoside A on radiation-induced dermatitis and fibrosis. This research highlighted the compound's potential in reducing skin toxicity and inflammation following radiation exposure, suggesting possible applications in managing radiation-induced damage (Xiao et al., 2006).
3. Osteoarthritis Treatment
Esculentoside A has shown promising results in treating osteoarthritis by ameliorating inflammation and repressing osteoclastogenesis. This study suggests its potential as a therapeutic agent for osteoarthritis (Shao et al., 2020).
4. Alzheimer's Disease
In Alzheimer's disease research, Esculentoside A was found to suppress neuroinflammation induced by Aβ1–42, a significant factor in the disease's progression. This finding indicates its potential utility in treating inflammation-related neurodegenerative diseases (Yang et al., 2015).
5. Colorectal Cancer Treatment
A study on Esculentoside A revealed its antiproliferative effects against colorectal cancer cells, suggesting its potential as a cancer treatment option. This compound was found to inhibit cell proliferation, colony formation, migration, and invasion in human colorectal cancer cells (Momenah et al., 2023).
6. Autoimmune Syndrome Modulation
Research on the effects of Esculentoside A on autoimmune syndrome in mice showed its potential in modulating T-lymphocyte proliferation and apoptosis, indicating its usefulness in treating autoimmune diseases (Hu et al., 2010).
7. Acute Lung Injury
Esculentoside A has been observed to provide protective effects against lipopolysaccharide-induced acute lung injury in mice, suggesting its potential as a preventive agent for such conditions (Zhong et al., 2013).
Safety and Hazards
Esculentoside E should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mechanism of Action
Target of Action
Esculentoside E, also known as EsA, primarily targets multiple proteins and pathways. It has been found to interact with proteins such as Bcl-2 , Bax , and cleaved caspase-3 . These proteins play crucial roles in the regulation of apoptosis, a process of programmed cell death. Additionally, EsA has been shown to affect the MAPK pathway , which is involved in various cellular functions including cell proliferation, differentiation, and migration.
Mode of Action
EsA interacts with its targets to induce significant changes in cellular processes. For instance, it has been observed to reduce the expression of Bcl-2 protein and enhance the expressions of Bax and cleaved caspase-3 . This suggests that EsA may promote apoptosis, thereby inhibiting the proliferation of certain cells. Moreover, EsA has been found to counteract the effects of certain substances on the protein expressions of phosphorylated JNK (p-JNK), p-ERK1/2 and p-p38 , key components of the MAPK pathway.
Biochemical Pathways
EsA affects several biochemical pathways, most notably the MAPK pathway . By modulating the expressions of p-JNK, p-ERK1/2, and p-p38, EsA can influence the MAPK pathway, which in turn regulates various cellular activities. Furthermore, EsA has been reported to impact the IL-6/STAT3 signaling pathway , which plays a critical role in immune responses and inflammation.
Pharmacokinetics
It has been reported that esa can be administered viaintraperitoneal injection , suggesting that it may have good bioavailability
Result of Action
The action of EsA results in several molecular and cellular effects. For instance, it has been found to attenuate memory and recognition deficits and synaptic damage in animal models . Moreover, EsA has demonstrated anti-oxidative stress and anti-apoptotic effects , suggesting that it may protect against cellular damage.
Action Environment
The action, efficacy, and stability of EsA can be influenced by various environmental factors. For example, the presence of certain substances, such as cationic bovine serum albumin , can affect the action of EsA . .
Biochemical Analysis
Biochemical Properties
Esculentoside E plays a role in lipid metabolism pathways
Cellular Effects
While specific studies on this compound are limited, related compounds such as Esculentoside A have shown to exert anti-inflammatory, anti-apoptotic, and anti-oxidant abilities . These compounds have been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
Related compounds like Esculentoside A have been found to exert their effects through the inactivation of the MAPKs pathway . This involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Properties
IUPAC Name |
11-hydroxy-9-(hydroxymethyl)-2,6a,6b,9,12a-pentamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2,4a-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O11/c1-30(28(41)42)10-12-35(29(43)44)13-11-33(4)18(19(35)14-30)6-7-23-31(2)15-20(37)26(46-27-25(40)24(39)21(38)16-45-27)32(3,17-36)22(31)8-9-34(23,33)5/h6,19-27,36-40H,7-17H2,1-5H3,(H,41,42)(H,43,44) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UERRXLUEVHKNBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65649-36-7 |
Source
|
Record name | Esculentoside E | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034635 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Q1: What is Esculentoside E and where is it found?
A1: this compound is a natural compound found in the Chinese drug "shanglu," which is derived from the plant Phytolacca esculenta Van Houtte. It is a triterpenoid saponin with the chemical name 3-O-β-D-xylopyranosyl-2-hydroxylesculentic acid. [, ]
Q2: What is the research history of this compound?
A2: Research on Phytolacca esculenta and its constituents began with investigations into its traditional use in Chinese medicine. this compound was first isolated and characterized in a study published in 1986. [] The same study also identified other saponins in the plant, including Esculentoside A, B, C, D, and F. Notably, the researchers found that both the total saponins and Esculentoside A exhibited significant biological activity, particularly in enhancing the phagocytic function of leukocytes and promoting DNA synthesis in mice. [] Further research on this compound's specific properties and potential applications is ongoing.
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